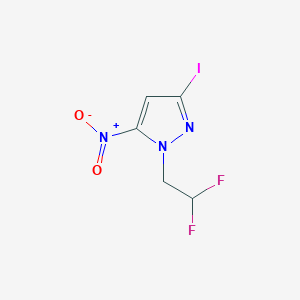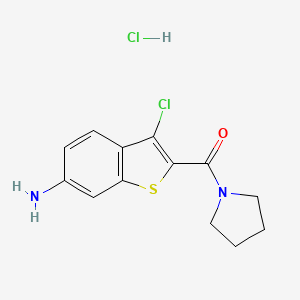
1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by fluorination.
Attachment of the furylmethyl group: This step involves the reaction of the pyrazole derivative with a furylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: New derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine
- 1-(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine
- 1-(5-iodo-1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine
Uniqueness
1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-furylmethyl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications.
Properties
Molecular Formula |
C11H15ClFN3O |
|---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN3O.ClH/c1-8-10(11(12)15(2)14-8)7-13-6-9-4-3-5-16-9;/h3-5,13H,6-7H2,1-2H3;1H |
InChI Key |
FVBGPPLNTXMJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=CC=CO2)F)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12226743.png)
![2-Cyclopropyl-4-[3-(fluoromethyl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B12226752.png)

![N-[(1,4-dioxan-2-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12226768.png)
![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12226777.png)
![5-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B12226781.png)
![5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12226783.png)
![5-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12226784.png)

![[(5E)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12226799.png)
![Ethyl 2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-3-oxobutanoate](/img/structure/B12226805.png)
![n-[(5-Fluoro-2-thienyl)methyl]-1-methyl-1h-pyrazol-3-amine](/img/structure/B12226822.png)
![5-[(1-Ethylpyrazol-4-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12226823.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12226829.png)
